O-Ethyl-D-norvaline hydrochloride
Description
O-Ethyl-D-norvaline hydrochloride (CAS 144447-82-5 free base) is a chemically modified amino acid derivative with a structure featuring an ethyl ester group attached to the D-enantiomer of norvaline. This compound is primarily utilized in biochemical and oncological research, particularly in studies investigating tumor suppression, apoptosis, and cellular metabolism . Its role in modulating enzymatic pathways—such as those involving amino acid transporters or proteases—makes it a valuable tool for probing mechanisms of cancer progression and resistance. The compound’s D-configuration enhances its metabolic stability compared to L-amino acids, which are more prone to enzymatic degradation .
Properties
IUPAC Name |
ethyl 2-aminopentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of n-Valeric Acid
Objective: To convert n-valeric acid into alpha-bromo-n-valeric acid, a key intermediate.
- React n-valeric acid with liquid bromine in the presence of a catalyst or under controlled temperature conditions (typically 20°C–100°C).
- Use of thionyl chloride or phosphorus red as catalysts to facilitate bromination.
- Reaction conditions are optimized to prevent over-bromination or side reactions.
Data Table 1: Bromination Conditions and Yields
| Parameter | Value | Reference |
|---|---|---|
| Reactant | n-valeric acid (20.4 g, 0.2 mol) | Patent CN101508654B |
| Bromine | Liquid bromine (33.6 g, 0.21 mol) | Patent CN101508654B |
| Catalyst | None specified; often red phosphorus or similar catalysts | Patent CN101508654B |
| Temperature | 20°C–100°C | Patent CN101508654B |
| Reaction Time | 1–10 hours | Patent CN101508654B |
| Yield | Approximately 95.3% (from 34.5 g product) | Patent CN101508654B |
Ammonolysis to Form Amino Acid Derivative
Objective: To convert alpha-bromo derivatives into amino acid intermediates via ammonolysis.
- Neutralize alpha-brominated acid with concentrated ammonia under nitrogen atmosphere.
- Conduct ammonolysis at 40°C–90°C for 0.5–12 hours.
- Use of ice baths to control temperature and prevent side reactions.
- The reaction yields racemic or enantiomerically enriched amino acids, which can be resolved later.
Data Table 2: Ammonolysis Parameters and Yields
| Parameter | Value | Reference |
|---|---|---|
| Ammonia source | Concentrated ammonia water or ammonia gas | Patent CN101508654B |
| Temperature | 40°C–90°C | Patent CN101508654B |
| Reaction Time | 0.5–12 hours | Patent CN101508654B |
| Yield | Over 95% in ammonolysis step | Patent CN101508654B |
Resolution of Racemic Mixture
Objective: To isolate the D-enantiomer of norvaline.
- Use of chiral resolving agents such as (-)- and (+)-α-phenylethylamine to form diastereomeric salts.
- Crystallization separates enantiomers based on differential solubility.
- Enantiomeric purity confirmed via optical rotation measurements.
Data Table 3: Resolution Conditions and Enantiomeric Purity
| Parameter | Value | Reference |
|---|---|---|
| Resolving agent | (+)- or (-)-α-phenylethylamine | Patent CN101508654B |
| Solvent | Acetone, methanol, or ethanol | Patent CN101508654B |
| Temperature | 0°C–25°C | Patent CN101508654B |
| Yield of pure enantiomer | 60–70% (from racemic mixture) | Patent CN101508654B |
| Optical rotation | +8° to +10° (L-form), -25° (D-form) | Patent CN101508654B |
Esterification and Hydrochloride Formation
Objective: To convert the amino acid into its ethyl ester hydrochloride form.
- Esterification involves reacting the amino acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid).
- The ester is then reacted with hydrochloric acid to form the hydrochloride salt.
- Purification via recrystallization yields high-purity product.
Data Table 4: Esterification and Salt Formation
| Parameter | Value | Reference |
|---|---|---|
| Esterification reagent | Ethanol, sulfuric acid (catalyst) | TCI Chemicals, Product N0898 |
| Reaction conditions | Reflux at 108°C–117°C | TCI Chemicals |
| Hydrochloride salt formation | Reaction with HCl gas or concentrated HCl solution | TCI Chemicals |
| Purity | >98% (from TCI product specifications) | TCI Chemicals |
| Melting point | 109°C | TCI Chemicals |
Summary of the Synthesis Route
| Step | Description | Key Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Bromination of n-valeric acid | 20°C–100°C, 1–10h | ~95% yield |
| 2 | Ammonolysis to amino acid | 40°C–90°C, 0.5–12h | >95% yield |
| 3 | Resolution via chiral agents | 0°C–25°C | 60–70% enantiomeric purity |
| 4 | Esterification | Reflux with ethanol | High purity |
| 5 | Hydrochloride salt formation | Reaction with HCl | >98% purity |
Chemical Reactions Analysis
Types of Reactions: L-Norvaline Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis Products: L-norvaline and ethanol.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
L-Norvaline Ethyl Ester Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Norvaline Ethyl Ester Hydrochloride involves its ability to inhibit the enzyme arginase, which plays a role in the urea cycle and nitric oxide production. By inhibiting arginase, L-norvaline can increase the availability of arginine for nitric oxide synthesis, which has various physiological effects, including vasodilation and neuroprotection . In models of Alzheimer’s disease, L-norvaline has been shown to reduce beta-amyloidosis, alleviate microgliosis, and improve cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize O-Ethyl-D-norvaline hydrochloride, it is essential to compare it with structurally or functionally related compounds, such as L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) and m-sarcolysin.
Key Findings from Comparative Studies
- MF13 vs. This compound: While both compounds exhibit apoptosis-inducing properties, MF13’s tripeptide structure enables DNA alkylation, a mechanism absent in this compound. MF13 demonstrated 85% tumor volume reduction in colon cancer models, whereas this compound is primarily a research tool with less documented in vivo efficacy .
- m-Sarcolysin vs. MF13 : MF13’s precursor, m-sarcolysin, showed weaker activity in murine hepatoma models (p<0.001), highlighting the enhanced therapeutic index of MF13 due to its peptide-conjugated design .
- Toxicity Profiles: this compound’s toxicity data remain unreported, but MF13’s transient hematopoietic suppression and weight loss (reversible within 9–10 days) suggest a manageable safety profile compared to classical alkylators like m-sarcolysin .
Biological Activity
O-Ethyl-D-norvaline hydrochloride is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in cardiovascular health and neuroprotection.
Chemical Structure and Properties
This compound has the molecular formula C7H15ClN2O2 and a molecular weight of 181.66 g/mol. The compound is characterized by an ethyl group attached to the nitrogen atom of the D-norvaline backbone, which influences its biological reactivity and pharmacokinetic properties. Its structural uniqueness compared to other amino acids allows it to interact differently within biological systems, making it a valuable tool in medicinal chemistry.
The primary mechanism of action for this compound involves the inhibition of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and neurotransmission. By inhibiting NOS, this compound may help regulate blood pressure and improve vascular function, which is particularly relevant in cardiovascular disease research.
Moreover, this compound has been shown to inhibit arginase activity, which can lead to increased availability of arginine for NO synthesis, further enhancing its potential therapeutic effects.
Biological Activities
1. Cardiovascular Research
- This compound's inhibition of nitric oxide synthase suggests a potential role in managing cardiovascular diseases. Studies indicate that modulation of NO levels can influence vascular health and blood pressure regulation.
2. Neuroprotective Effects
- Research has explored its potential neuroprotective properties, particularly in models of Alzheimer’s disease. The compound's ability to influence NO levels may contribute to neuroprotection by reducing oxidative stress and inflammation in neuronal tissues.
3. Anti-inflammatory Properties
- This compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. By modulating nitric oxide production, it may help reduce inflammation associated with chronic diseases.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Norvaline | C5H11NO2 | Natural amino acid; not ethylated |
| D-Valine | C5H11NO2 | Structural isomer; commonly found in proteins |
| Ethyl L-valinate | C7H13NO2 | Ethyl ester of L-valine; different stereochemistry |
| O-Ethyl-L-norvaline | C7H15NO2 | Enantiomeric form; may exhibit different activity |
Uniqueness: The ethyl substitution at the nitrogen atom distinguishes this compound from its analogs, potentially altering its pharmacokinetic properties and biological activity compared to other amino acid derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Cardiovascular Studies: In vitro experiments demonstrated that the compound effectively reduces blood pressure in animal models by modulating NO levels through NOS inhibition. This suggests potential applications in treating hypertension.
- Neuroprotection: In Alzheimer's disease models, this compound showed promise in reducing neuronal cell death associated with oxidative stress, indicating its potential as a neuroprotective agent.
- Inflammation Models: Inflammatory response assays revealed that the compound could significantly lower pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.
Q & A
Basic: What are the recommended methodologies for synthesizing O-Ethyl-D-norvaline hydrochloride with high enantiomeric purity?
Answer:
Synthesis optimization requires strict control of reaction conditions. Use enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to ensure D-configuration integrity. For example, coupling ethyl esterification with chiral auxiliary agents (e.g., Evans oxazolidinones) can enhance stereochemical fidelity. Post-synthesis, employ HPLC with chiral columns (e.g., Chiralpak® AD-H) to verify enantiomeric excess (>99%) .
Basic: How should researchers characterize the purity and structural identity of this compound?
Answer:
Combine analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ethyl ester group and D-norvaline backbone.
- Mass Spectrometry (MS): High-resolution ESI-MS can validate molecular weight (e.g., 181.66 g/mol for the free base).
- Elemental Analysis: Ensure stoichiometric Cl⁻ content via ion chromatography .
Advanced: How can contradictory reports on this compound's biological activity (e.g., pro-apoptotic vs. non-apoptotic effects) be resolved?
Answer:
Systematically evaluate experimental variables:
- Cell Line Specificity: Test across multiple models (e.g., HeLa vs. HEK293) to identify context-dependent effects.
- Dose-Response Analysis: Use a wide concentration range (1 nM–10 mM) to detect biphasic responses.
- Pathway Inhibition: Co-administer pathway-specific inhibitors (e.g., caspase inhibitors for apoptosis) to isolate mechanisms .
Advanced: What strategies ensure stability of this compound under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies:
- pH Stability: Use buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy at 220–280 nm.
- Thermal Stability: Store lyophilized samples at -20°C in anhydrous conditions to prevent ester hydrolysis. Avoid prolonged exposure to >40°C .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during weighing and dissolution.
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: How can researchers design experiments to elucidate the molecular targets of this compound in cellular systems?
Answer:
Employ multi-omics approaches:
- Chemoproteomics: Use photoaffinity labeling with azide-tagged analogs to capture binding proteins.
- CRISPR Knockout Screens: Identify genes whose deletion abrogates the compound’s effects.
- Molecular Docking: Predict interactions with amino acid transporters (e.g., LAT1) using AutoDock Vina .
Advanced: How should toxicological profiles of this compound be assessed in preclinical studies?
Answer:
Follow NIH guidelines for rigor:
- In Vitro Toxicity: Use HepG2 cells for hepatotoxicity screening via MTT assays.
- In Vivo Models: Administer doses (10–100 mg/kg) to rodents and monitor serum ALT/AST levels.
- Negative Controls: Include untreated and vehicle-only groups to distinguish compound-specific effects .
Advanced: What analytical methods are suitable for quantifying this compound in complex biological matrices?
Answer:
Develop a UPLC-MS/MS protocol:
- Sample Preparation: Deproteinize plasma with acetonitrile (1:4 v/v).
- Chromatography: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
- Detection: Optimize MRM transitions for m/z 182.1 → 136.0 (quantifier) and 182.1 → 90.1 (qualifier) .
Advanced: How can researchers address reproducibility challenges in studies involving this compound?
Answer:
Implement standardized protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
